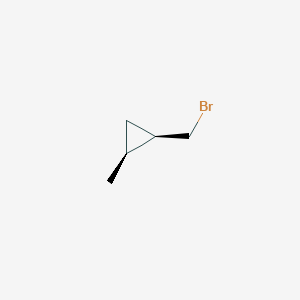![molecular formula C12H16BrNO B13065521 N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13065521.png)
N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine is an organic compound with the molecular formula C12H16BrNO This compound features a bromophenyl group attached to a methyloxolan-3-amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .
化学反応の分析
Types of Reactions
N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
作用機序
The mechanism of action of N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within proteins, while the oxolan-3-amine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine is unique due to its specific combination of a bromophenyl group and an oxolan-3-amine structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the oxolan-3-amine moiety can enhance solubility and facilitate interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
N-[(2-bromophenyl)methyl]-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16BrNO/c1-9-12(6-7-15-9)14-8-10-4-2-3-5-11(10)13/h2-5,9,12,14H,6-8H2,1H3 |
InChIキー |
ORHMPWXGURVQFN-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)NCC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)
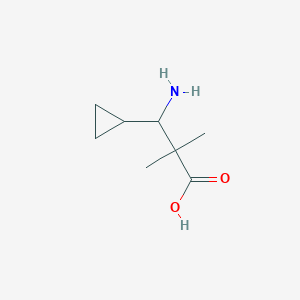

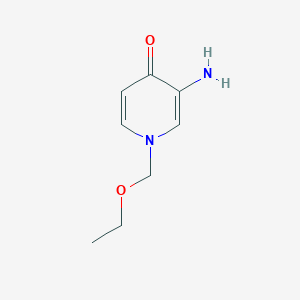
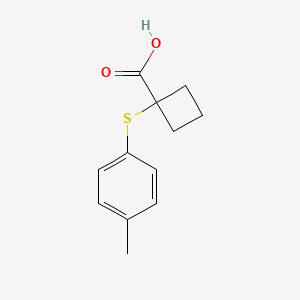
![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
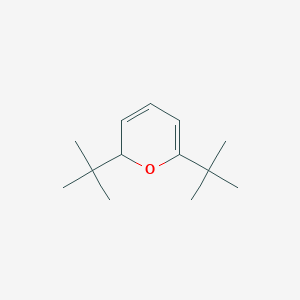
![(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
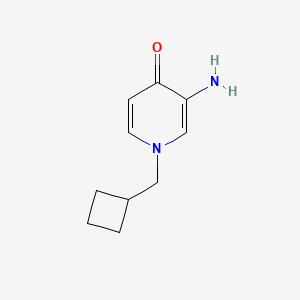
![5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065485.png)

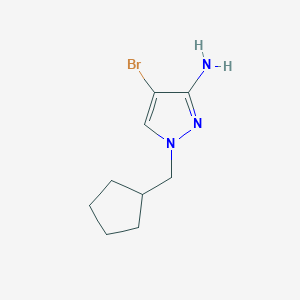
![4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065503.png)
